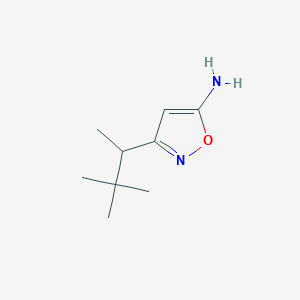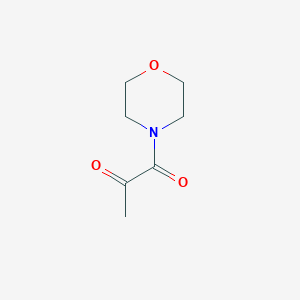
Methyl 4-hydroxy-2-naphthoate
Vue d'ensemble
Description
Methyl 4-hydroxy-2-naphthoate is an organic compound with the molecular formula C12H10O3. It is a derivative of naphthalene, characterized by a hydroxyl group at the fourth position and a methoxycarbonyl group at the second position. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Mécanisme D'action
Target of Action
Methyl 4-hydroxy-2-naphthoate primarily targets macrophages , which are major cells in inflammation . These cells play a crucial role in the pathogenesis of inflammation by secreting various inflammatory mediators .
Mode of Action
This compound interacts with its targets, the macrophages, by suppressing the NF-κB, JNK, and p38 MAPK pathways . This suppression inhibits the release of nitric oxide (NO), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), as well as the protein expression of inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages . It also inhibits the mRNA expression of iNOS, COX-2, IL-1β, and IL-6 .
Biochemical Pathways
The compound affects the NF-κB and MAPKs signaling pathways . The NF-κB pathway is an important regulator that controls the expression of many inflammation-related genes . The MAPKs pathway, on the other hand, is involved in directing cellular responses to a diverse array of stimuli, such as mitogens, osmotic stress, heat shock and proinflammatory cytokines .
Pharmacokinetics
It is known that the compound is a solid at room temperature and should be stored in a refrigerator .
Result of Action
The result of this compound’s action is the significant inhibition of the LPS-induced inflammatory response in murine macrophages . This is achieved through the suppression of NF-κB and MAPKs signaling pathways activation .
Action Environment
It is known that the compound is stable at room temperature and should be stored in a refrigerator
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 4-hydroxy-2-naphthoate can be synthesized through several methods. One common approach involves the esterification of 4-hydroxy-2-naphthoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and catalyst concentration, can significantly improve the production scale.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 4-hydroxy-2-naphthoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: 4-hydroxy-2-naphthoic acid or 4-oxo-2-naphthoic acid.
Reduction: Methyl 4-hydroxy-2-naphthyl alcohol.
Substitution: Methyl 4-alkoxy-2-naphthoate or methyl 4-acetoxy-2-naphthoate.
Applications De Recherche Scientifique
Methyl 4-hydroxy-2-naphthoate has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex naphthalene derivatives.
Biology: It is used in studies involving enzyme inhibition and as a probe for biochemical pathways.
Industry: It is utilized in the production of dyes, pigments, and other fine chemicals.
Comparaison Avec Des Composés Similaires
Methyl 4-hydroxy-2-naphthoate can be compared with other naphthalene derivatives, such as:
Methyl 1-hydroxy-2-naphthoate: Similar in structure but with the hydroxyl group at the first position, leading to different reactivity and applications.
Methyl 3-hydroxy-2-naphthoate: Another isomer with the hydroxyl group at the third position, which affects its chemical behavior and uses.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. Its ability to inhibit specific signaling pathways makes it a valuable compound in medicinal chemistry research.
Propriétés
IUPAC Name |
methyl 4-hydroxynaphthalene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-15-12(14)9-6-8-4-2-3-5-10(8)11(13)7-9/h2-7,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHBWWQMCPGCLPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2C(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B1642073.png)



![7-Nitro-3,4-dihydro-2H-benzo[b]oxepine](/img/structure/B1642084.png)



acetic acid](/img/structure/B1642091.png)



